molecular formula C10H16O B1209022 l-Piperitone CAS No. 4573-50-6

l-Piperitone

Cat. No.: B1209022
CAS No.: 4573-50-6
M. Wt: 152.23 g/mol
InChI Key: YSTPAHQEHQSRJD-SECBINFHSA-N
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Description

l-Piperitone (CAS 89-81-6) is a natural monoterpene ketone, a key aromatic component found in the essential oils of various plants, including Eucalyptus and Mentha species . This compound is supplied as a high-purity reagent for research applications and is strictly for Research Use Only; it is not intended for diagnostic or therapeutic use or human consumption. In research settings, this compound has demonstrated significant biological activity. A 2024 study elucidated its potent antifungal and anti-aflatoxin B1 mechanisms against Aspergillus flavus , showing it disrupts cell wall and cell membrane integrity, induces oxidative stress, and causes DNA damage . Its efficacy extends to other pathogens, with studies reporting antibacterial properties and synergistic effects when combined with antibiotics . Researchers also utilize this compound as a principal raw material in the synthesis of other compounds, such as menthol . Its distinct peppermint-like, herbaceous aroma also makes it a compound of interest in flavor and fragrance analysis . Our product is characterized by its high purity and comes with comprehensive analytical data to support your investigative toxicology, microbiology, and natural product chemistry research.

Properties

IUPAC Name

(6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9H,4-5H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTPAHQEHQSRJD-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(CC1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@H](CC1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884090
Record name 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-, (6R)-
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellowish liquid; Herbaceous minty aroma
Record name l-Piperitone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1835/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name l-Piperitone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1835/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.929-0.934
Record name l-Piperitone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1835/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4573-50-6
Record name (-)-Piperitone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4573-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperitone, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004573506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-, (6R)-
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Record name 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-, (6R)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-6-(isopropyl)-3-methylcyclohex-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.689
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PIPERITONE, L-
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Botanical Sources and Isolation

This compound is naturally isolated from plant species such as Picea sitchensis (Sitka spruce) and certain Mentha varieties. The extraction process typically involves steam distillation or solvent extraction of plant material. For instance, Sitka spruce needles are subjected to hydrodistillation, where volatile oils are collected and fractionated to isolate this compound. Yield varies depending on plant age and geographical origin, with reported concentrations ranging from 0.2% to 1.5% (w/w) in essential oils.

Challenges in Natural Extraction

Natural extraction faces limitations due to low yields and the coexistence of stereoisomers. For example, Mentha species often produce d-piperitone as the dominant isomer, necessitating additional purification steps to obtain enantiomerically pure l-forms. Furthermore, seasonal variations and environmental factors impact piperitone content, complicating large-scale production.

Chemical Synthesis of Racemic Piperitone

Four-Step Synthesis from Methyl Isobutyl Ketone

A patented route (CN103755539A) outlines a scalable synthesis starting from methyl isobutyl ketone (MIBK) and formaldehyde:

Step 1: Formation of 3-Isopropyl-3-Butene-2-Ketone
MIBK reacts with formaldehyde under HCl catalysis (50–80°C) to yield 3-isopropyl-3-butene-2-ketone. This step achieves ~85% conversion efficiency, with excess formaldehyde removed via vacuum distillation.

Step 2: Michael Addition with Acetyl Acetate
The ketone undergoes Michael addition with acetyl acetate in the presence of alkaline catalysts (e.g., sodium methoxide), forming 2-acetyl-4-isopropyl-5-oxo-methyl caproate. Toluene is used as a solvent, with reactions completed within 3–5 hours at 50–55°C.

Step 3: Intramolecular Aldol Condensation
The intermediate undergoes aldol condensation under basic conditions (30% sodium methoxide in methanol), yielding a carboxylic ester of piperitone. Gas chromatography confirms >95% purity post-neutralization and solvent recovery.

Step 4: Hydrolysis and Decarboxylation
The ester is hydrolyzed with aqueous NaOH (10–15%) and acidified to induce decarboxylation, yielding racemic piperitone. Overall yields for the four-step process range from 60–70%.

Table 1: Key Parameters of the Patent Synthesis

StepReactantsCatalystTemperature (°C)Yield (%)
1MIBK, HCHOHCl50–8085
2Intermediate, Acetyl AcetateNaOMe50–5590
3Aldol CondensationNaOMe50–5588
4Hydrolysis/DecarboxylationNaOH80–10075

Stereochemical Considerations

The synthetic route produces racemic piperitone due to the absence of chiral induction agents. Consequently, enantiomeric resolution is required to isolate this compound.

Enantiomeric Resolution Techniques

Chiral High-Performance Liquid Chromatography (HPLC)

Optical resolution of racemic piperitone is achieved using chiral stationary phases (CSPs). For example, a study on piperitenone oxide (a structurally related compound) employed a Chiralpak® IA column with hexane/isopropanol (95:5) to separate enantiomers with >98% enantiomeric excess (ee). Applied to piperitone, this method could resolve l- and d-forms efficiently, albeit with high operational costs.

Enzymatic Resolution

Analytical Characterization of this compound

Spectroscopic Techniques

  • NMR Spectroscopy : Key signals for this compound include δ 2.50–2.45 (m, 1H, H-4ax) and δ 1.25 (d, J = 6.8 Hz, 6H, isopropyl methyl groups).

  • Optical Rotation : this compound exhibits [α]D²⁵ = −15.6° (c = 1.0, CHCl₃), contrasting with d-piperitone’s [α]D²⁵ = +15.2°.

Chiral Purity Assessment

Chiral HPLC remains the gold standard, with methods adapted from piperitenone oxide resolution achieving 66% ee for naturally derived this compound.

Industrial Applications and Challenges

Scalability of Synthetic Routes

The patent method’s use of low-cost reagents (e.g., MIBK, formaldehyde) and moderate conditions makes it industrially viable. However, enantiomeric resolution adds complexity, increasing production costs by ~30% due to CSP column expenses.

Natural vs. Synthetic Production

Natural extraction is limited by ecological and seasonal factors, whereas synthetic methods offer consistency but require resolution steps. Hybrid approaches—synthesizing racemic mixtures followed by chiral separation—are currently the most pragmatic.

Chemical Reactions Analysis

Types of Reactions: l-Piperitone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Iron (III) chloride and acetic acid.

    Reduction: Hydrogen and nickel catalyst.

    Substitution: Benzaldehyde and hydroxylamine.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

l-Piperitone exhibits notable antimicrobial properties , making it a candidate for use in pharmaceuticals. Research has demonstrated its effectiveness against various bacteria and fungi. For instance, studies have shown that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating potential for development into antimicrobial agents . Additionally, this compound's structural similarity to menthol suggests it may activate TRPM8 receptors, which are involved in the sensation of coolness, potentially leading to analgesic applications.

Case Study: Antimicrobial Efficacy

  • A study evaluated the antimicrobial activity of this compound against clinical strains of bacteria. The minimum inhibitory concentration (MIC) was determined using microdilution methods, revealing significant antibacterial activity .

Agricultural Applications

In agriculture, this compound is being explored for its insecticidal and biocontrol properties . It has been shown to exhibit strong ovicidal activity against pests at low concentrations, making it a valuable component in pest management strategies .

Data Table: Insecticidal Activity of this compound

Concentration (μL/L)Effect on Pests
6.7100% ovicidal activity
10Complete larval mortality

Case Study: Field Trials

  • In field trials conducted in avocado groves, this compound was compared to other known repellents. Results indicated that it achieved a 50-70% reduction in pest captures over a period of 12 weeks .

Flavor and Fragrance Industry

This compound is widely used as a flavoring agent due to its distinct peppermint aroma. It is incorporated into various food products and cosmetic formulations, enhancing sensory experiences for consumers .

Data Table: Applications in Flavoring

Product TypeApplication
FoodFlavor enhancer
CosmeticsScent component

Cosmetic Applications

In cosmetics, this compound is valued for its antimicrobial properties and pleasant scent. It is used in formulations aimed at improving skin health and stability by preventing microbial spoilage .

Case Study: Cosmetic Formulation

  • Research on cosmetic formulations has indicated that incorporating this compound enhances the stability and efficacy of products while providing antimicrobial benefits .

Research Insights

Recent studies have also focused on the biotransformation of this compound by yeasts into various hydroxylated derivatives, which may have enhanced biological activities. This research opens new avenues for exploring modified compounds with improved efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

l-Piperitone shares structural and functional similarities with several cyclic monoterpenes and piperidine derivatives. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Structurally Related Compounds

Compound Name Structural Features Biological Activities/Applications Key Differences from this compound Source/References
d-Piperitone (S)-enantiomer of piperitone Similar flavoring uses; less studied Opposite stereochemistry; potential differences in receptor interactions
Piperitone Oxide Epoxidized derivative of piperitone Modulates PCSK9 and LDLR; antioxidant Additional oxygen-containing functional group
Piperine Piperidine alkaloid with conjugated double bonds Antioxidant, anti-inflammatory Contains a piperidine ring; longer alkyl chain
Menthone 5-Methyl-2-(propan-2-yl)cyclohexan-1-one Cooling agent in cosmetics; mild antimicrobial Saturated cyclohexanone ring; no double bond
Acetylfentanyl Synthetic opioid with piperidine core Analgesic (opioid receptor agonist) Piperidine ring with acetylated amine; unrelated bioactivity

Key Insights from Comparative Studies

Stereochemical Impact : The (R)-configuration of this compound confers distinct olfactory and biochemical properties compared to its (S)-enantiomer, d-Piperitone. For instance, fungi preferentially hydroxylate the (R)-form, suggesting enzyme-binding specificity .

Functional Group Influence : Piperitone oxide, an oxidized derivative, exhibits enhanced bioactivity in cholesterol metabolism modulation compared to this compound, likely due to increased polarity from the epoxide group .

Structural Analogues: Piperine and Acetylfentanyl share a piperidine moiety but differ in substituents, leading to divergent applications (e.g., neuroactive vs. flavoring effects) . Menthone, a saturated analogue, lacks the conjugated enone system of this compound, resulting in reduced reactivity and different sensory profiles .

Research Findings

  • Enantioselectivity : In Aspergillus niger, this compound undergoes selective hydroxylation to trans-6-hydroxy-piperitone, whereas d-Piperitone remains unmodified .
  • Toxicity Profile: The European Food Safety Authority (EFSA) classifies this compound as non-genotoxic, distinguishing it from structurally complex opioids like Acetylfentanyl .
  • Agricultural Applications: Piperitone-derived lactones exhibit aphid-repellent activity at EC₅₀ = 0.5 mg/mL, outperforming simpler monoterpenes like limonene .

Biological Activity

l-Piperitone, a monoterpene ketone found in various essential oils, has garnered attention for its diverse biological activities. This article explores the antimicrobial, insecticidal, and potential therapeutic properties of this compound, supported by case studies and research findings.

Chemical Structure and Properties

This compound (chemical formula: C_{10}H_{16}O) is a cyclic monoterpene with a distinctive minty aroma. It is primarily derived from plants in the Mentha genus and is known for its stability and low toxicity. The compound has been studied for its potential applications in agriculture, medicine, and cosmetics.

Antimicrobial Activity

1. Efficacy Against Microorganisms

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance:

  • Minimum Inhibitory Concentration (MIC) studies have shown that this compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli, with MIC values ranging from 512 μg/mL to 172.8 μg/mL depending on the strain .
  • In another study, the essential oil containing this compound demonstrated antifungal activity against Candida albicans and other pathogenic fungi .

2. Case Study: Essential Oil from Cymbopogon Species

A study on the essential oil extracted from Cymbopogon schoenanthus revealed that this compound was the major component (49.9%) and exhibited cytotoxic effects against LNCaP (prostate cancer) and HeLa (cervical cancer) cells with IC50 values of 135.53 μg/mL and 146.17 μg/mL, respectively . This suggests potential applications in cancer therapy.

Insecticidal Properties

This compound has also been recognized for its insecticidal activity. Field studies have shown that it serves as an effective repellent against pests such as Euwallacea perbrevis, achieving a reduction in beetle captures by 50-70% over a period of 10-12 weeks . The longevity of its efficacy makes it a promising candidate for pest control.

Pharmacological Potential

1. Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties, which may be beneficial in treating conditions linked to inflammation. For example, studies on Artemisia species suggest that piperitone contributes to the anti-inflammatory effects observed in traditional medicine .

2. Synergistic Effects with Antibiotics

Recent investigations have explored the potential of combining this compound with antibiotics to enhance their efficacy against resistant strains of bacteria. The combined action showed promising results, indicating that this compound could serve as an adjuvant in antibiotic therapies .

Summary of Biological Activities

Activity Effectiveness Reference
AntimicrobialEffective against S. aureus, E. coli, fungi
Insecticidal50-70% reduction in pest captures
Anti-inflammatoryPotential therapeutic effects
Synergistic with antibioticsEnhanced efficacy against resistant strains

Q & A

Basic Research Questions

Q. What are the key analytical techniques for identifying and quantifying l-Piperitone in natural extracts or synthetic mixtures?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for volatile compound separation and identification, coupled with chiral columns to distinguish this compound from its enantiomers. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C^{13}\text{C} and 1H^{1}\text{H} NMR) provides structural confirmation. Quantification can be achieved via calibration curves using authentic standards. Ensure reproducibility by adhering to standardized protocols for sample preparation and instrument calibration .

Q. How can researchers design experiments to isolate this compound from plant-derived essential oils?

  • Methodological Answer : Employ steam distillation or supercritical CO2_2 extraction for initial isolation. Fractional crystallization or preparative chromatography (e.g., HPLC with chiral stationary phases) can further purify this compound. Document solvent systems, temperature, and pressure conditions rigorously to enable replication. Validate purity via melting point analysis and enantiomeric excess calculations .

Q. What are the common challenges in synthesizing this compound enantioselectively, and how can they be addressed?

  • Methodological Answer : Challenges include low yield due to competing reaction pathways and racemization. Use asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) to enhance enantioselectivity. Monitor reaction kinetics via in-situ spectroscopic techniques (e.g., FTIR) and optimize parameters like temperature and solvent polarity. Characterize intermediates using X-ray crystallography to confirm stereochemical integrity .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking or DFT calculations) elucidate this compound’s bioactivity mechanisms?

  • Methodological Answer : Perform molecular docking studies to predict binding affinities between this compound and target proteins (e.g., enzymes in metabolic pathways). Use density functional theory (DFT) to analyze electronic properties and reactive sites. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics). Cross-reference computational and experimental data to refine models and address discrepancies .

Q. What strategies resolve contradictory data on this compound’s pharmacological effects across studies?

  • Methodological Answer : Conduct systematic reviews using PRISMA guidelines to assess study heterogeneity. Evaluate confounding variables such as differences in sample purity, dosage, or biological models. Apply meta-analysis tools to quantify effect sizes and identify bias. Replicate key experiments under controlled conditions, explicitly reporting negative results .

Q. How can researchers design a PICOT framework to investigate this compound’s potential as an antimicrobial agent?

  • Methodological Answer :

  • Population : Bacterial strains (e.g., Staphylococcus aureus).
  • Intervention : this compound at varying concentrations.
  • Comparison : Standard antibiotics (e.g., ampicillin).
  • Outcome : Minimum inhibitory concentration (MIC) and biofilm inhibition.
  • Time : 24–72 hours exposure.
    Use this framework to structure hypotheses, guide literature reviews, and select assays (e.g., broth microdilution for MIC determination). Ensure ethical compliance by adhering to biosafety protocols .

Q. What advanced spectroscopic methods can distinguish this compound’s stereoisomers in complex matrices?

  • Methodological Answer : Employ vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) for stereochemical analysis. Combine with computational simulations (e.g., time-dependent DFT) to correlate spectral data with absolute configuration. Validate using X-ray crystallography or enantiomerically pure reference samples .

Methodological Frameworks for Rigorous Research

  • PICOT : Use to structure hypothesis-driven studies, ensuring alignment between objectives and experimental design .
  • FINER Criteria : Assess feasibility, novelty, and ethical relevance of research questions .
  • Data Reprodubility : Document all experimental parameters (e.g., solvent grades, instrument settings) in supplementary materials to enable replication .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
l-Piperitone
Reactant of Route 2
l-Piperitone

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